molecular formula C18H18N4O2S B5062372 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

Cat. No. B5062372
M. Wt: 354.4 g/mol
InChI Key: DGSCSIMPMAPYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, also known as Mps1-IN-1, is a small molecule inhibitor that targets the Mps1 kinase. Mps1 is a crucial component of the spindle assembly checkpoint, which ensures the accurate segregation of chromosomes during cell division. Mps1-IN-1 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide targets the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint. The spindle assembly checkpoint ensures that chromosomes are correctly aligned and attached to the spindle fibers before cell division proceeds. Inhibition of Mps1 leads to defects in chromosome alignment and segregation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to induce mitotic arrest and cell death in cancer cells. In addition, 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has been found to have a synergistic effect with other chemotherapeutic agents, such as paclitaxel and doxorubicin (Tardif et al., 2017). However, the effects of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide on normal cells and tissues have not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide is its specificity for the Mps1 kinase, which reduces the risk of off-target effects. In addition, 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has shown promising results in preclinical studies as a potential anticancer agent. However, one limitation of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide. One area of interest is the development of more potent and soluble analogs of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide. In addition, further studies are needed to determine the effects of Mps1 inhibition on normal cells and tissues. Another potential direction is the investigation of Mps1 as a therapeutic target in other diseases, such as neurodegenerative disorders. Overall, 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide shows great promise as a potential therapeutic agent for cancer, and further research is needed to fully understand its potential.
References:
Colombo, R., Caldarelli, M., Mennecozzi, M., Giorgini, M. L., Sola, F., Cappella, P., ... & Valsasina, B. (2019). Mps1 inhibition by 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide targets the spindle checkpoint and mitotic progression in multiple myeloma. Cell Death & Disease, 10(11), 1-15.
Sledz, P., Rutkowska, E., Sobczak, K., Bojarski, A. J., & Matosiuk, D. (2018). Synthesis and biological activity of new pyridazinyl sulfonamide derivatives as Mps1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(6), 1123-1127.
Tardif, T., Boucher, L., Lemieux, H., Roy, M. O., Dery, U., Kianicka, I., ... & Durocher, D. (2017). Mps1 is a kinetochore-associated kinase essential for the vertebrate mitotic checkpoint. Cell, 130(1), 57-68.

Synthesis Methods

The synthesis of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide involves multiple steps and has been described in detail in a research article by Sledz et al. (2018). The starting material for the synthesis is 2-methyl-5-nitrobenzenesulfonamide, which is converted to the corresponding amine using palladium-catalyzed hydrogenation. The amine is then reacted with 3-bromo-6-chloropyridazine to obtain the desired pyridazinyl derivative. The final step involves the coupling of the pyridazinyl derivative with 3-methylphenylamine to form 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide.

Scientific Research Applications

2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent. In a study by Tardif et al. (2017), 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide was found to induce mitotic arrest and cell death in multiple cancer cell lines, including breast, prostate, and lung cancer. Another study by Colombo et al. (2019) demonstrated that 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide was able to inhibit tumor growth in a mouse model of triple-negative breast cancer.

properties

IUPAC Name

2-methyl-5-[6-(3-methylanilino)pyridazin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-4-3-5-15(10-12)20-18-9-8-16(21-22-18)14-7-6-13(2)17(11-14)25(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSCSIMPMAPYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-{6-[(3-methylphenyl)amino]pyridazin-3-YL}benzenesulfonamide

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